molecular formula C14H15N3O4 B6481845 N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 899974-45-9

N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6481845
CAS No.: 899974-45-9
M. Wt: 289.29 g/mol
InChI Key: IWOMDFYMYKITNL-UHFFFAOYSA-N
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Description

N'-[(2-Methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS: 899974-45-9) is a synthetic organic compound with the molecular formula C₁₄H₁₅N₃O₄ and a molecular weight of 289.29 g/mol . Its structure comprises:

  • A 2-methoxybenzyl group (N'-[(2-methoxyphenyl)methyl]) linked to an ethanediamide backbone.
  • A 5-methyl-1,2-oxazol-3-yl substituent attached to the opposing nitrogen of the diamide.

This compound belongs to the sulfonamide-adjacent class of heterocyclic molecules, with structural motifs common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-7-12(17-21-9)16-14(19)13(18)15-8-10-5-3-4-6-11(10)20-2/h3-7H,8H2,1-2H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOMDFYMYKITNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates both methoxyphenyl and oxazole functional groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features an ethanediamide backbone that facilitates interactions with various biological targets. The presence of the methoxy group and the oxazole ring contributes to its diverse biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
LogP2.546
Polar Surface Area52.542 Ų

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : The compound may interact with cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of cytokine production.
  • Antimicrobial Effects : The oxazole ring is known for its antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Studies : A study involving MCF-7 breast cancer cells demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways . This suggests that this compound may have similar effects.
  • Metabolomic Analysis : Research has shown that exposure to xenobiotic mixtures can alter metabolomic profiles in cells. The presence of compounds like this compound in such mixtures may contribute to significant changes in metabolic pathways related to oxidative stress and cell cycle regulation .
  • Pharmacological Screening : In silico studies and preliminary pharmacological screenings indicate that this compound may serve as a lead in drug development due to its favorable binding properties with various biological targets.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
N-(2-methoxyphenyl)-5-methylisoxazolecarboxamideStructurePotential anti-inflammatory activity
N-[2-hydroxypropyl]-3-methylindole derivativesStructureKnown for anticancer properties
N'-(furan-2-yl)-N-(5-methylisoxazol)-derivativesStructureExhibits antiviral activity

The combination of functional groups in this compound enhances its efficacy compared to these analogous compounds.

Comparison with Similar Compounds

Structural Comparison with NBOMe Derivatives

NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) feature a 2-methoxybenzyl group linked to a phenethylamine core, contrasting with the diamide backbone of the target compound. Key differences include:

Feature Target Compound NBOMe Derivatives (e.g., 25I-NBOMe)
Core Structure Ethanediamide Phenethylamine
Substituents 5-Methylisoxazole, methoxybenzyl Halogenated aryl (e.g., 4-iodo-2,5-dimethoxyphenyl)
Bioactivity Not reported in evidence Potent serotonin receptor agonists (psychedelic)
Synthesis Likely amide coupling Reductive amination of benzaldehydes

Comparison with Sulfonamide-Based Ligands

Sulfonamide derivatives, such as 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide , share the 5-methylisoxazole moiety but differ in their sulfonamide linkage and aromatic substituents:

Feature Target Compound Sulfonamide Ligand (e.g., )
Linkage Ethanediamide Sulfonamide (SO₂NH)
Aromatic Group 2-Methoxyphenyl 2,3-Dihydroxybenzylidene
Hydrogen Bonding Likely N–H⋯O (amide) S(6) and R₂²(8) motifs (O–H⋯N, N–H⋯N)
Crystal Packing Not reported One-dimensional polymeric chains via H-bonding

The dihydroxybenzylidene group in the sulfonamide ligand enhances metal-chelating capacity, a feature absent in the target compound due to its methoxy substituent .

Agrochemical Analogues

The N-(2-methoxyphenyl)methyl group is prevalent in herbicides such as alachlor and dimethenamid . However, these compounds typically feature chloroacetamide cores instead of ethanediamide:

Feature Target Compound Alachlor (CAS: 15972-60-8)
Core Structure Ethanediamide Chloroacetamide
Substituents 5-Methylisoxazole 2,6-Diethylphenyl, methoxymethyl
Application Not reported Herbicide (acetyl-CoA carboxylase inhibitor)

The 5-methylisoxazole group in the target compound may confer resistance to metabolic degradation, a trait exploited in sulfonamide antibiotics like sulfamethoxazole .

Key Research Findings and Data

Structural Insights from Crystallography

  • Planar heterocyclic rings (e.g., 5-methylisoxazole: RMSD = 0.0198 Å) .
  • Dihedral angles between aromatic groups (e.g., 16.83°–80.41°), influencing molecular conformation .
  • Hydrogen-bonded motifs (e.g., S(6) and R₂²(8)), critical for stability and intermolecular interactions .

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